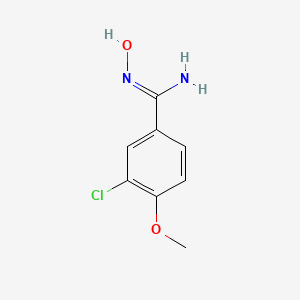
3-Chloro-N'-hydroxy-4-methoxybenzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N’-hydroxy-4-methoxybenzimidamide is an organic compound that belongs to the class of benzimidamides It is characterized by the presence of a chloro group at the 3-position, a hydroxy group at the N’-position, and a methoxy group at the 4-position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N’-hydroxy-4-methoxybenzimidamide typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield the desired benzimidamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for 3-Chloro-N’-hydroxy-4-methoxybenzimidamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
3-Chloro-N’-hydroxy-4-methoxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted derivatives.
科学的研究の応用
3-Chloro-N’-hydroxy-4-methoxybenzimidamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-N’-hydroxy-4-methoxybenzimidamide is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of functional groups such as the hydroxy and methoxy groups may play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Chloro-4-methoxybenzaldehyde: A precursor in the synthesis of 3-Chloro-N’-hydroxy-4-methoxybenzimidamide.
3-Chloro-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
4-Methoxy-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
3-Chloro-N’-hydroxy-4-methoxybenzimidamide is unique due to the specific combination of functional groups on the benzene ring, which may confer distinct chemical and biological properties compared to similar compounds
特性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
3-chloro-N'-hydroxy-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChIキー |
TTYGYNFRRIJBLL-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C(=N/O)/N)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C(=NO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


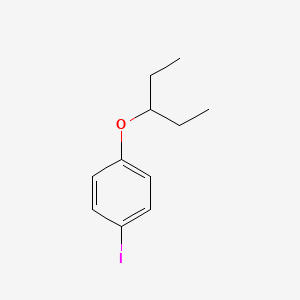

![5-[2-(Diethylamino)ethoxy]pyridin-2-amine](/img/structure/B13890458.png)
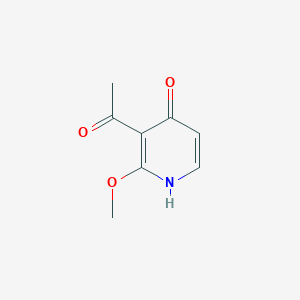

![3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine](/img/structure/B13890475.png)
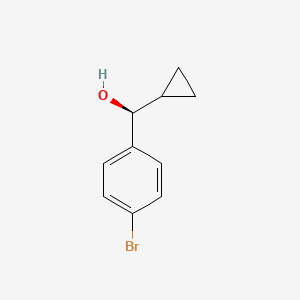
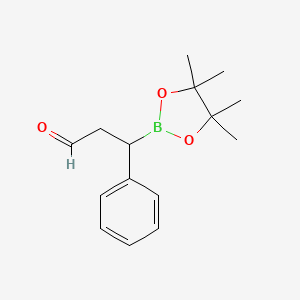


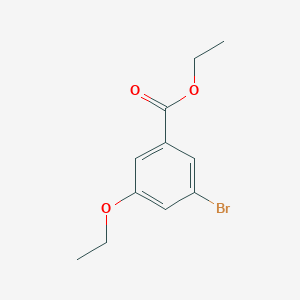
![Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13890515.png)


